4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position on the biphenyl structure, with an amine group at the 2 position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline derivatives using isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst (CuCl) to form the biphenyl structure.
Fluorination and Methoxylation: The biphenyl intermediate is then subjected to fluorination and methoxylation reactions to introduce the fluorine and methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the amine group.
TUG-891: A related compound with a similar biphenyl core but different functional groups.
Uniqueness: 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine is unique due to the specific combination of fluorine, methoxy, and amine groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGNFOSAXTUGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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